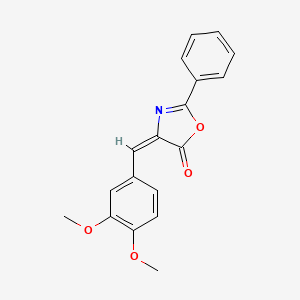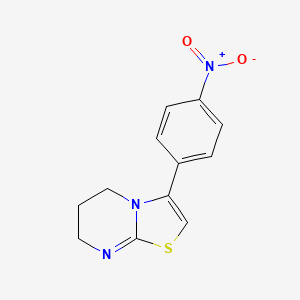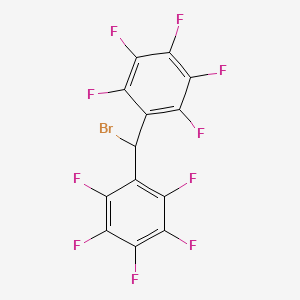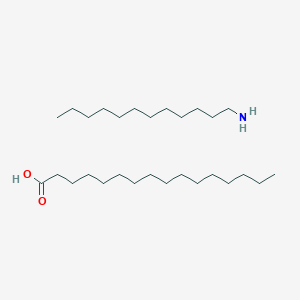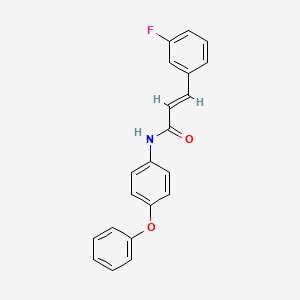
1-propoxypropan-2-yl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propoxypropan-2-yl acetate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . It is a colorless liquid that is used in various industrial applications due to its solvent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-propoxypropan-2-yl acetate can be synthesized through the esterification of 1-propoxypropan-2-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-propoxypropan-2-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 1-propoxypropan-2-ol and acetic acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 1-propoxypropan-2-ol and acetic acid.
Oxidation: Various carboxylic acids or ketones.
Substitution: Corresponding substituted esters.
Applications De Recherche Scientifique
1-propoxypropan-2-yl acetate is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of coatings, adhesives, and inks.
Mécanisme D'action
The mechanism of action of 1-propoxypropan-2-yl acetate involves its ability to act as a solvent, dissolving various substances and facilitating chemical reactions. Its molecular structure allows it to interact with different molecular targets, enhancing the solubility and reactivity of other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethoxypropan-2-yl acetate: Similar in structure but with an ethoxy group instead of a propoxy group.
1-propen-2-ol acetate: Similar ester functionality but with a different alcohol component
Uniqueness
1-propoxypropan-2-yl acetate is unique due to its specific molecular structure, which provides distinct solvent properties and reactivity compared to other similar compounds. Its ability to dissolve a wide range of substances makes it particularly valuable in various industrial and research applications .
Propriétés
Numéro CAS |
96686-54-3 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-propoxypropan-2-yl acetate |
InChI |
InChI=1S/C8H16O3/c1-4-5-10-6-7(2)11-8(3)9/h7H,4-6H2,1-3H3 |
Clé InChI |
DMFAHCVITRDZQB-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



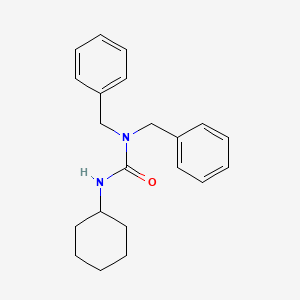
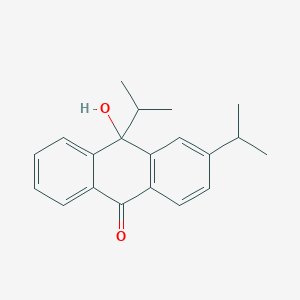
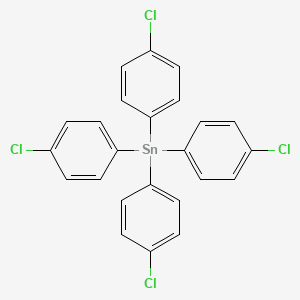
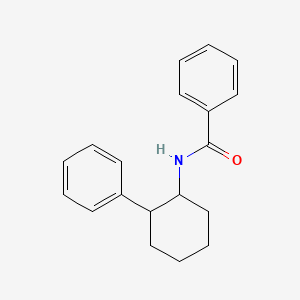
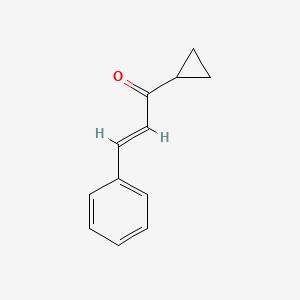
![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
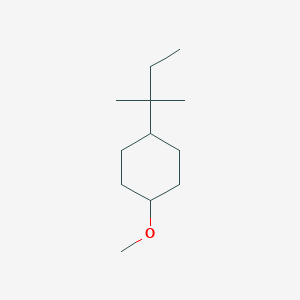
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)
